5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
Overview
Description
5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1343826-39-0 . It has a molecular weight of 299.17 . The IUPAC name for this compound is 5-chloro-2-(2-ethoxyethoxy)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is 1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8 (11)7-10 (9)17 (12,13)14/h3-4,7H,2,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride has been studied for its role in the synthesis of various chemical compounds. A study by Fatima et al. (2013) explored the synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, indicating the compound's utility in producing sulfonamide derivatives with potential antioxidant activities and enzyme inhibition properties (Fatima et al., 2013). Another study by Aziz‐ur‐Rehman et al. (2013) discussed the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their antibacterial activity, showcasing the compound's relevance in creating medically significant molecules (Aziz‐ur‐Rehman et al., 2013).
Organic Chemistry Applications
In organic chemistry, this compound has been used in various reactions. Okuyama et al. (1990) reported on the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide without racemization, indicating the compound's role in specific organic transformations (Okuyama, Toyoda, & Fueno, 1990). Xu et al. (2015) described a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides, highlighting a method to synthesize ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).
Reactions and Syntheses
Studies like those by Nara, Harjani, and Salunkhe (2001) have employed 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, demonstrating the compound's utility in facilitating certain types of chemical reactions (Nara, Harjani, & Salunkhe, 2001). Similarly, the work of Kim, Ko, and Kim (1992) on the synthesis of several benzenesulfonyl and arylmethanesulfonyl chlorides through aqueous chlorination further emphasizes the compound's versatility in chemical synthesis (Kim, Ko, & Kim, 1992).
Safety And Hazards
The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is reasonable to expect that 5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride may have similar hazards, but specific safety data for this compound was not found in the search results.
properties
IUPAC Name |
5-chloro-2-(2-ethoxyethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFDEOWBQMKETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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